molecular formula C8H4FNO2 B2532522 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 94514-21-3

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B2532522
Key on ui cas rn: 94514-21-3
M. Wt: 165.123
InChI Key: DVDRUQOUGHIYCB-UHFFFAOYSA-N
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Patent
US07557114B2

Procedure details

A mixture of 144 mmol 4-fluorophthalic anhydride and 1.16 mol formamide was heated at 200° C. for 2 h. The reaction mixture was poured onto ice-water and the resulting crystals collected by filtration and dried in vacuo to afford the title compound as a yellow solid (100% yield). MS (m/e): 164.4 ([M−H]−, 100%).
Quantity
144 mmol
Type
reactant
Reaction Step One
Quantity
1.16 mol
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=O)[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1.C([NH2:15])=O>>[F:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:11][CH:12]=1)[C:6](=[O:7])[NH:15][C:9]2=[O:8]

Inputs

Step One
Name
Quantity
144 mmol
Type
reactant
Smiles
FC=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
1.16 mol
Type
reactant
Smiles
C(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice-water
FILTRATION
Type
FILTRATION
Details
the resulting crystals collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(NC(C2=CC1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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